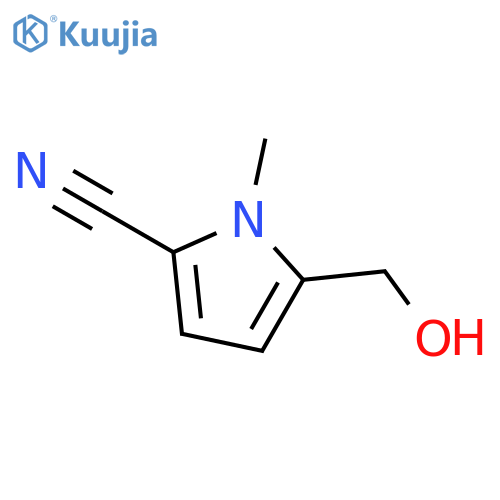Cas no 203792-35-2 (5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile)

203792-35-2 structure
商品名:5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile
5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile
- 1H-Pyrrole-2-carbonitrile,5-(hydroxymethyl)-1-methyl-(9CI)
- 5-(hydroxymethyl)-1-methylpyrrole-2-carbonitrile
- 5-hydroxymethyl-1-methylpyrrole-2-carbonitrile
-
- MDL: MFCD12923548
計算された属性
- せいみつぶんしりょう: 136.06400
じっけんとくせい
- PSA: 48.95000
- LogP: 0.38908
5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H948808-50mg |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 50mg |
$ 230.00 | 2022-06-04 | ||
| Enamine | EN300-251539-0.5g |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
| Enamine | EN300-251539-5g |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 5g |
$2650.0 | 2023-09-15 | ||
| 1PlusChem | 1P00BUEI-50mg |
1H-Pyrrole-2-carbonitrile,5-(hydroxymethyl)-1-methyl-(9CI) |
203792-35-2 | 95% | 50mg |
$315.00 | 2023-12-19 | |
| 1PlusChem | 1P00BUEI-500mg |
1H-Pyrrole-2-carbonitrile,5-(hydroxymethyl)-1-methyl-(9CI) |
203792-35-2 | 95% | 500mg |
$944.00 | 2023-12-19 | |
| Enamine | EN300-251539-0.25g |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 95% | 0.25g |
$452.0 | 2024-06-19 | |
| Enamine | EN300-251539-0.1g |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 95% | 0.1g |
$317.0 | 2024-06-19 | |
| TRC | H948808-100mg |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 100mg |
$ 340.00 | 2022-06-04 | ||
| Chemenu | CM514265-1g |
5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 97% | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-251539-5.0g |
5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile |
203792-35-2 | 95% | 5.0g |
$2650.0 | 2024-06-19 |
5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile 関連文献
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
203792-35-2 (5-(hydroxymethyl)-1-methyl-1H-Pyrrole-2-carbonitrile) 関連製品
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量